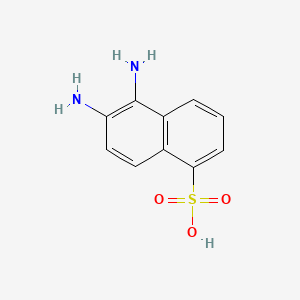

1-Naphthalenesulfonic acid, 5,6-diamino-

Description

Significance and Context within Naphthalene (B1677914) Chemistry

Within the broader context of naphthalene chemistry, aminonaphthalenesulfonic acids are of considerable importance, primarily as precursors and key intermediates in the synthesis of dyes and pigments. wikipedia.orgwikipedia.org The strategic placement of amino and sulfonic acid groups on the naphthalene core allows these molecules to function as versatile coupling components in the production of azo dyes. imrpress.com The amino group can be diazotized and coupled with other aromatic compounds to create the chromophoric azo bridge (-N=N-), which is characteristic of this large and commercially significant class of colorants. imrpress.comresearchgate.net

The sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for their application in dyeing textiles, leather, and paper. researchgate.net Beyond the dye industry, naphthalene derivatives are utilized in various other sectors, including the formulation of concrete plasticizers (superplasticizers), agricultural chemicals, and dispersing agents. researchgate.netpcc.eu The specific arrangement of functional groups in compounds like 1-Naphthalenesulfonic acid, 5,6-diamino- offers potential for creating complex molecular architectures, including polycyclic aromatic systems and heterocyclic compounds, which are of interest in materials science and medicinal chemistry.

Historical Development of Research on Aminonaphthalenesulfonic Acids

The history of aminonaphthalenesulfonic acids is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. imrpress.com The discovery that coal tar, a byproduct of coke production, was a rich source of aromatic compounds like naphthalene spurred intensive research into its chemical derivatization. Chemists of that era, such as Per Teodor Cleve, after whom Cleve's acids are named, systematically investigated the sulfonation, nitration, and reduction reactions of naphthalene to produce a variety of substituted intermediates. wikipedia.org

Key synthetic routes were established, including the sulfonation of naphthylamines and the reduction of nitronaphthalenesulfonic acids. wikipedia.org The Bucherer reaction, discovered in the early 1900s, provided an efficient method for converting naphthols (hydroxynaphthalenes) into naphthylamines, further expanding the toolkit for creating these vital dye precursors. imrpress.com Many of the foundational aminonaphthalenesulfonic acids, such as Naphthionic acid, Laurent's acid, and Peri acid, were discovered during this period and remain important in industrial chemistry. wikipedia.orgchemicalbook.com This historical work laid the groundwork for the large-scale production of a vast spectrum of colors, transforming the textile industry and chemical manufacturing.

Current Research Frontiers and Unaddressed Challenges

Contemporary research on aminonaphthalenesulfonic acids is focused on developing more efficient, cost-effective, and environmentally benign synthetic methods. A significant challenge lies in achieving high selectivity and yield while minimizing waste and the use of harsh reagents, such as strong acids and heavy metal catalysts. mdpi.com For instance, the synthesis of related compounds like 5,6-diamino-1,3-naphthalenedisulfonic acid is being optimized to shorten reaction times, improve product purity, and eliminate polluting wastewater streams. google.com

A major frontier is the application of biocatalysis in the synthesis and transformation of these compounds. The use of enzymes, such as laccase, for the oxidation of naphthalenesulfonic acid derivatives represents a move towards greener chemistry, operating under milder conditions with greater specificity. mdpi.com However, challenges remain in enzyme stability, substrate scope, and scaling up these biocatalytic processes for industrial production. Furthermore, the synthesis of complex, sterically hindered amino acid derivatives, a class to which these compounds belong, continues to be an area of active research, with a focus on overcoming steric constraints and developing novel catalytic systems. nih.govresearchgate.net The isolation and purification of these highly polar compounds from reaction mixtures also present persistent challenges for chemists. mdpi.com

Interdisciplinary Relevance in Contemporary Science

The relevance of diaminonaphthalenesulfonic acids extends beyond traditional synthetic chemistry into several interdisciplinary fields. Their primary role as dye intermediates connects chemistry with materials science, particularly in the development of high-performance colorants for textiles, plastics, and advanced coatings. researchgate.netresearchgate.net The inherent fluorescence of the naphthalene ring system makes some derivatives useful as probes and labels in analytical chemistry and biochemistry. For example, 8-anilinonaphthalene-1-sulfonic acid (ANS), a related compound, is a well-known fluorescent probe used to study protein conformation. mdpi.com

The intersection of these compounds with biotechnology is a growing area, highlighted by the use of enzymes for their synthesis and modification. mdpi.com This approach not only aligns with the principles of green chemistry but also opens pathways to novel bioactive compounds. The functional groups present in 1-Naphthalenesulfonic acid, 5,6-diamino- make it a candidate for creating ligands for metal complexes or as a monomer for the synthesis of specialty polymers with unique electronic or optical properties, connecting the field to inorganic chemistry and polymer science.

Data Tables

Table 1: Physicochemical Properties of 1-Naphthalenesulfonic acid, 5,6-diamino-

| Property | Value | Reference |

|---|---|---|

| CAS Number | 84-92-4 | lookchem.comsigmaaldrich.com |

| Molecular Formula | C10H10N2O3S | lookchem.comsigmaaldrich.com |

| Molecular Weight | 238.26 g/mol | lookchem.com |

| Synonyms | 5,6-diaminonaphthalene-1-sulfonic acid | lookchem.com |

| Density | 1.579 g/cm³ | lookchem.com |

| Refractive Index | 1.756 | lookchem.com |

| Hydrogen Bond Donor Count | 3 | lookchem.com |

| Hydrogen Bond Acceptor Count | 5 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

Table 2: Examples of Historically Significant Aminonaphthalenesulfonic Acids

| Common Name | Isomer | Preparative Route | Significance | Reference |

|---|---|---|---|---|

| Naphthionic acid | 1-Aminonaphthalene-4-sulfonic acid | Sulfonation of 1-aminonaphthalene | Precursor to several food and acid dyes | wikipedia.orgwikipedia.org |

| Laurent's acid (L acid) | 1-Aminonaphthalene-5-sulfonic acid | Reduction of 1-nitronaphthalene-5-sulfonic acid | Precursor to 5-amino-1-naphthol (B160307) ("purpurol") | wikipedia.orgchemicalbook.com |

| 1,6-Cleve's acid | 1-Aminonaphthalene-6-sulfonic acid | Sulfonation of 1-aminonaphthalene | Important dye intermediate | wikipedia.org |

| 1,7-Cleve's acid | 1-Aminonaphthalene-7-sulfonic acid | By-product in 1,6-Cleve's acid production | Precursor to C.I. Acid Black 36 | wikipedia.org |

| Peri acid | 1-Aminonaphthalene-8-sulfonic acid | Reduction of 1-nitronaphthalene-8-sulfonic acid | Precursor to C.I. Acid Blue 113 | wikipedia.org |

| Tobias acid | 2-Aminonaphthalene-1-sulfonic acid | Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid | Precursor to C.I. Pigment Red 49 | wikipedia.org |

| Brönner acid | 2-Aminonaphthalene-6-sulfonic acid | Bucherer amination of 2-hydroxynaphthalene-6-sulfonic acid | Dye intermediate | wikipedia.org |

| Dahl's acid | 2-Aminonaphthalene-5-sulfonic acid | Desulfonation of 2-aminonaphthalene-1,5-disulfonic acid | Dye intermediate | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15/h1-5H,11-12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXNJVXWJMGHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058913 | |

| Record name | 1-Naphthalenesulfonic acid, 5,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-92-4 | |

| Record name | 5,6-Diamino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diaminonaphthalene-1-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 5,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diaminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIAMINONAPHTHALENE-1-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z35JT3BK8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1-Naphthalenesulfonic acid, 5,6-diamino- is characterized by absorption bands corresponding to its primary functional groups: the amino (-NH2) groups, the sulfonic acid (-SO3H) group, and the aromatic naphthalene (B1677914) ring.

The N-H stretching vibrations of the primary amino groups are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The asymmetric stretching vibration typically occurs at a higher frequency than the symmetric stretching vibration. The N-H bending or scissoring vibration is anticipated to produce a medium to strong absorption band around 1650-1580 cm⁻¹.

The sulfonic acid group exhibits several characteristic absorption bands. A broad and strong band due to the O-H stretch is expected in the 3000-2800 cm⁻¹ region, often overlapping with C-H stretching bands. The asymmetric and symmetric S=O stretching vibrations are prominent and typically found near 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is expected around 700-600 cm⁻¹.

The naphthalene ring itself gives rise to several characteristic bands. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aromatic C=C stretching vibrations result in a series of sharp bands of variable intensity in the 1625-1400 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are expected in the 900-675 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3300 |

| Symmetric N-H Stretch | 3300 - 3200 | |

| N-H Bending (Scissoring) | 1650 - 1580 | |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 2800 (Broad) |

| Asymmetric S=O Stretch | 1250 - 1120 | |

| Symmetric S=O Stretch | 1080 - 1010 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1625 - 1400 | |

| C-H Out-of-Plane Bending | 900 - 675 |

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For 1-Naphthalenesulfonic acid, 5,6-diamino-, the symmetric vibrations of the naphthalene ring system are expected to be particularly Raman active. The C=C stretching vibrations of the aromatic ring, which are strong in the FTIR spectrum, will also produce intense bands in the Raman spectrum, typically in the 1600-1500 cm⁻¹ region. The symmetric S=O stretching vibration of the sulfonate group is also expected to be a strong Raman scatterer. In contrast to FTIR, the O-H stretching vibration of the sulfonic acid is generally weak in Raman spectra. The N-H stretching vibrations of the amino groups will also be present but may be less intense than in the FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for providing a detailed map of the carbon and hydrogen atom connectivity within a molecule.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shifts

The ¹H NMR spectrum of 1-Naphthalenesulfonic acid, 5,6-diamino- would display signals corresponding to the aromatic protons and the protons of the amino groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and sulfonic acid substituents. The amino groups are electron-donating, causing an upfield shift (to lower ppm values) for the protons on the same ring, while the sulfonic acid group is electron-withdrawing, leading to a downfield shift (to higher ppm values). The protons of the two amino groups would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The naphthalene ring will show ten distinct signals. The carbons directly attached to the amino groups (C5 and C6) are expected to be shifted upfield due to the electron-donating nature of nitrogen. Conversely, the carbon atom attached to the electron-withdrawing sulfonic acid group (C1) will be shifted significantly downfield. The chemical shifts of the other aromatic carbons will be influenced by the combined effects of these substituents.

Predicted Chemical Shifts (based on substituent effects on a naphthalene core)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic H | 7.0 - 8.5 | - |

| Amino H (-NH₂) | 4.0 - 6.0 (broad) | - |

| Aromatic C (unsubstituted) | - | 120 - 135 |

| C-NH₂ | - | 135 - 150 |

| C-SO₃H | - | 140 - 155 |

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in the unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, helping to trace the connectivity within the naphthalene ring system. An HSQC spectrum would establish the direct one-bond correlations between each proton and the carbon atom to which it is attached. For the quaternary carbons (those without attached protons, such as C1, C5, C6, and the bridgehead carbons), techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish long-range (2-3 bond) correlations to nearby protons, thus completing the structural elucidation.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The naphthalene ring system is a chromophore, and the presence of amino and sulfonic acid groups modifies its absorption and emission properties.

The UV-Vis absorption spectrum of 1-Naphthalenesulfonic acid, 5,6-diamino- is expected to show characteristic bands corresponding to π-π* transitions within the aromatic system. Naphthalene itself has strong absorptions around 220 nm, 275 nm, and 312 nm. The introduction of the two electron-donating amino groups is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, likely extending into the near-UV or even the visible region. The sulfonic acid group, being an auxochrome, will also influence the absorption spectrum.

Fluorescence spectroscopy can reveal information about the excited state of the molecule. Many naphthalene derivatives are fluorescent, and the presence of the amino groups is likely to enhance the fluorescence quantum yield. The emission wavelength will be longer than the longest absorption wavelength (Stokes shift). The exact emission maximum and intensity can be highly sensitive to the solvent polarity and pH, owing to the potential for protonation of the amino groups and deprotonation of the sulfonic acid group. Studies on related diaminonaphthalene compounds have shown that the position of the amino groups significantly impacts their photophysical properties. rsc.org

| Spectroscopic Technique | Expected Observation | Influencing Factors |

| UV-Vis Absorption | Bathochromic shift compared to naphthalene | Solvent, pH |

| Fluorescence Emission | Emission at longer wavelength than absorption | Solvent, pH, temperature |

Electronic Transitions and Absorption Spectra

The electronic absorption spectrum of 1-Naphthalenesulfonic acid, 5,6-diamino- is governed by the naphthalene aromatic system. The spectrum is expected to be dominated by π→π* transitions, which are characteristic of conjugated systems. The parent naphthalene molecule exhibits several absorption bands corresponding to electronic transitions within its π-system.

The presence of two amino groups (-NH₂) and a sulfonic acid group (-SO₃H) on the naphthalene ring significantly modifies this spectrum. Both amino groups act as powerful auxochromes, meaning they are electron-donating groups that intensify and shift the absorption bands to longer wavelengths (a bathochromic shift). This is due to the interaction of the nitrogen lone pair electrons with the π-system of the naphthalene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO gap. The sulfonic acid group generally has a weaker effect on the spectrum.

Consequently, the absorption spectrum of 1-Naphthalenesulfonic acid, 5,6-diamino- is predicted to show intense absorption bands at wavelengths significantly longer than those of unsubstituted naphthalene, likely extending into the near-UV or even the visible region. The primary transitions would remain π→π* in nature, but with reduced energy requirements due to the electronic perturbation by the substituents. While precise experimental maxima (λmax) are not widely reported, a summary of expected transitions is provided below.

Table 1: Predicted Electronic Transitions for 1-Naphthalenesulfonic acid, 5,6-diamino-

| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity |

| π→π | HOMO → LUMO | > 300 nm | High |

| π→π | Deeper π → π | 250-300 nm | High |

| n→π | N lone pair → π | Longer wavelength, often obscured by π→π | Low to Medium |

Fluorescence Properties and Quenching Mechanisms

Naphthalenesulfonic acid derivatives are renowned for their fluorescent properties, which are highly sensitive to the local environment. It is anticipated that 1-Naphthalenesulfonic acid, 5,6-diamino- exhibits similar solvatochromic fluorescence. The general mechanism for related compounds, such as 8-anilino-1-naphthalenesulfonic acid (ANS), involves excitation to a locally excited (LE) state, followed by a potential transition to an intramolecular charge transfer (ICT) state, especially in polar solvents. nih.gov The emission from this ICT state is at a lower energy (longer wavelength) and is often less efficient, leading to fluorescence quenching. nih.gov

In nonpolar, hydrophobic environments, the formation of the ICT state is disfavored. This results in emission occurring primarily from the LE state, which leads to a significant increase in fluorescence quantum yield and a shift of the emission maximum to a shorter wavelength (a hypsochromic or blue shift). nih.gov This property makes such molecules powerful fluorescent probes for studying nonpolar sites in proteins and membranes. nih.gov

For 1-Naphthalenesulfonic acid, 5,6-diamino-, the two amino groups provide the electron-donating character necessary for potential charge transfer upon excitation. The fluorescence is expected to be weak in polar solvents like water due to efficient quenching mechanisms, including solvent relaxation around the ICT state and potential proton-transfer quenching involving the amino and sulfonic acid groups. However, when bound to a hydrophobic cavity, its fluorescence would likely be strongly enhanced. nih.govnih.gov

Table 2: Expected Fluorescence Behavior in Different Environments

| Environment | Expected Emission Maximum | Expected Quantum Yield | Underlying Mechanism |

| Polar (e.g., Water) | Longer Wavelength (Red-shifted) | Low | Efficient formation of ICT state and solvent-mediated quenching. nih.gov |

| Nonpolar (e.g., Hydrophobic Pocket) | Shorter Wavelength (Blue-shifted) | High | Emission from LE state; ICT formation is suppressed. nih.gov |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a definitive technique for confirming the molecular weight and elucidating the structure of 1-Naphthalenesulfonic acid, 5,6-diamino-. The compound has a molecular formula of C₁₀H₁₀N₂O₃S and a monoisotopic mass of 238.0412 Da. lookchem.com Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is expected to be observed as a protonated molecule [M+H]⁺ at m/z 239.0490 or a deprotonated molecule [M-H]⁻ at m/z 237.0334.

Tandem mass spectrometry (MS/MS) induces fragmentation of the molecular ion, providing structural information. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for the [M+H]⁺ ion would likely include:

Loss of SO₃: A characteristic fragmentation for sulfonic acids, resulting in a neutral loss of 80 Da (m/z 159.08). uab.eduuab.edu

Loss of NH₃: Loss of ammonia (B1221849) from one of the amino groups (m/z 222.02).

Cleavage of the Naphthalene Ring: The stable aromatic core may undergo retro-Diels-Alder (RDA) type fragmentations or other ring cleavages under higher collision energy, though these are typically less favored than the loss of substituents. nih.gov

Table 3: Predicted Key Fragments in ESI-MS/MS of 1-Naphthalenesulfonic acid, 5,6-diamino- ([M+H]⁺)

| Predicted m/z | Proposed Identity/Loss | Confidence |

| 239.0490 | [M+H]⁺ (Protonated Molecule) | High |

| 222.0224 | [M+H - NH₃]⁺ | Medium |

| 159.0814 | [M+H - SO₃]⁺ | High |

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction analysis of a single crystal provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and three-dimensional conformation in the solid state. This technique would reveal the precise geometry of the naphthalene core, the orientation of the sulfonic acid and diamino substituents, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

However, a review of publicly available crystallographic databases indicates that the crystal structure of 1-Naphthalenesulfonic acid, 5,6-diamino- has not been reported. Determination of its crystal structure would require the successful growth of a single crystal of suitable quality, which can be a challenging process, followed by analysis using an X-ray diffractometer. Such a study would provide invaluable data on the planarity of the system and the hydrogen-bonding network involving the sulfonate and amino groups.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For molecules like 1-Naphthalenesulfonic acid, 5,6-diamino-, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to predict a wide range of properties. researchgate.net These calculations are foundational for geometry optimization, analysis of electronic orbitals, and prediction of vibrational spectra. researchgate.netmdpi.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 1-Naphthalenesulfonic acid, 5,6-diamino-, this analysis identifies the most stable three-dimensional structure. The process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular shape.

Table 1: Key Structural Parameters for Geometry Optimization This table illustrates the types of parameters determined through DFT-based geometry optimization. Specific values for 1-Naphthalenesulfonic acid, 5,6-diamino- require dedicated computational studies.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, S-O). |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-C-C, H-N-H). |

| Dihedral Angles (°) | The angle between two intersecting planes, used to define the rotation around a chemical bond. |

| Total Energy (a.u.) | The calculated total electronic energy of the optimized molecular structure. |

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and can be easily polarized, as electrons can be excited from the ground state with less energy. researchgate.netirjweb.comresearchgate.net For 1-Naphthalenesulfonic acid, 5,6-diamino-, the presence of electron-donating amino groups is expected to raise the HOMO energy level, while the electron-withdrawing sulfonic acid group influences the LUMO level. Studies on diaminonaphthalenes show that the HOMO and LUMO densities are typically delocalized across the naphthalene (B1677914) ring system. researchgate.net This delocalization plays a significant role in the charge transfer interactions within the molecule. irjweb.com

Table 2: Frontier Molecular Orbital (FMO) Parameters This table outlines the key parameters derived from FMO analysis. The values are dependent on the specific molecule and the level of theory used in the calculation.

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. wuxibiology.com |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govthermofisher.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be predicted. nih.gov

For 1-Naphthalenesulfonic acid, 5,6-diamino-, this analysis helps in assigning specific absorption bands in its FT-IR and FT-Raman spectra to the vibrations of its functional groups. spectroscopyonline.com This includes the N-H stretching and bending modes of the two amino groups, the S=O and S-O stretching modes of the sulfonic acid group, and the various C-H and C-C vibrations of the naphthalene skeleton. researchgate.netsci-hub.st Comparing the computed frequencies with experimental data allows for a detailed confirmation of the molecular structure. spectroscopyonline.com

Table 3: Predicted Vibrational Modes for Key Functional Groups This table provides a general overview of expected vibrational frequency ranges for the functional groups in 1-Naphthalenesulfonic acid, 5,6-diamino-, based on typical values for related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amino (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 |

| Sulfonic Acid (-SO₃H) | O-H Stretching | 2500 - 3300 (broad) |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric & Symmetric Stretching | 1300 - 1420 & 1120 - 1200 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is the primary method for simulating electronic absorption spectra, such as UV-Visible spectra. nih.gov TD-DFT calculations provide information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*). nih.gov

For 1-Naphthalenesulfonic acid, 5,6-diamino-, TD-DFT analysis can predict the wavelengths of maximum absorption (λmax) and explain the origin of the observed spectral bands. researchgate.netnih.gov The electronic transitions are typically dominated by excitations from molecular orbitals located on the electron-rich amino-naphthalene system to anti-bonding orbitals. The results from TD-DFT are crucial for understanding the photophysical behavior of the molecule, which is essential for applications in dyes and fluorescent probes. nih.govacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding interactions within a molecule in terms of localized orbitals. It provides a detailed picture of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. tandfonline.comresearchgate.net The analysis involves transforming the delocalized molecular orbitals into localized natural bond orbitals, which correspond to core electrons, lone pairs, and bonds.

Charge Transfer Studies and Electron Density Mapping

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity. Computational methods can generate electron density maps and calculate partial atomic charges, which highlight electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. researchgate.netresearchgate.net

Mulliken population analysis is a common method for estimating the net atomic charge on each atom in a molecule from the basis functions used in the calculation. uni-muenchen.dewikipedia.org Although it has known limitations, it provides a qualitative picture of charge distribution. q-chem.com Electron density maps offer a more visual representation, showing how electrons are distributed in space around the atoms and in the chemical bonds. researchgate.netresearchgate.net For 1-Naphthalenesulfonic acid, 5,6-diamino-, these studies would reveal the electron-donating effect of the amino groups and the electron-withdrawing nature of the sulfonic acid group, providing a map of the molecule's electrostatic potential and its likely sites for chemical reactions. chemrxiv.orgamazonaws.com

Solvation Effects and Continuum Models

The behavior and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models are a class of computational methods that simulate the bulk effect of a solvent without explicitly representing every solvent molecule, offering a balance between accuracy and computational efficiency. These models treat the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute's charge distribution.

While specific, in-depth studies employing continuum models exclusively on 1-Naphthalenesulfonic acid, 5,6-diamino- are not extensively detailed in the available literature, the principles of these models can be applied to understand its likely behavior. The presence of both amino (-NH₂) groups and a sulfonic acid (-SO₃H) group makes this molecule amphiphilic and capable of strong interactions with polar solvents like water. The amino groups can act as hydrogen bond donors, while the sulfonic acid group is a strong hydrogen bond acceptor and is typically ionized, conferring high water solubility. chemscene.com

Continuum models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are instrumental in calculating properties such as the solvation free energy. This value indicates how favorably the molecule dissolves in a particular solvent. For 1-Naphthalenesulfonic acid, 5,6-diamino-, these models would predict a highly favorable solvation in water due to the polar functional groups. The models calculate the electrostatic interactions between the solute and the solvent continuum, providing a quantitative measure of stabilization.

Reaction Mechanism Predictions and Kinetic Studies

Theoretical methods are crucial for predicting how a molecule will react and the speed of those reactions. By mapping out the potential energy surface of a reaction, computational chemists can identify the most likely pathways, transition states, and products.

Ozone-Initiated Reaction Pathways

Ozonation is a common method for treating water contaminated with organic pollutants like sulfonic acids. Theoretical studies on related naphthalenesulfonic acids have shown that ozone attacks the aromatic ring system. The reaction is often initiated by a 1,3-dipolar cycloaddition of the ozone molecule to the double bonds of the naphthalene core that possess the highest electron density.

For 1-Naphthalenesulfonic acid, 5,6-diamino-, the two electron-donating amino groups would significantly influence the electronic distribution of the naphthalene rings, thereby directing the initial ozone attack. It is predicted that the positions ortho and para to the amino groups would be activated, making them more susceptible to electrophilic attack by ozone. The sulfonic acid group, being electron-withdrawing, would have a deactivating effect on the ring to which it is attached.

The initial cycloaddition would lead to the formation of an unstable primary ozonide, which then rearranges and cleaves the aromatic ring. This ring-opening is the critical step in the degradation of the molecule.

Degradation Pathway Elucidation

Following the initial ozone-induced ring cleavage, a cascade of further oxidation reactions is expected to occur. The initial degradation products would likely be smaller, unsaturated organic molecules. Computational studies can help elucidate this complex network of reactions by calculating the energetics of various possible subsequent steps.

Research on the ozonation of other naphthalenesulfonic acids has demonstrated that the degradation process ultimately leads to the formation of more oxidized and smaller organic acids, and eventually, the mineralization of the organic content to carbon dioxide and water. A key aspect of the degradation of sulfur-containing organic compounds is the fate of the sulfur atom. The sulfonic acid group is anticipated to be oxidized and released as sulfate (B86663) ions (SO₄²⁻) into the aqueous solution.

Kinetic studies on similar compounds have shown that the rate of reaction with ozone can be influenced by factors such as pH and the presence of other substances in the water. For instance, at higher pH values, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals. These radicals can also contribute to the degradation of the molecule through a different, non-selective reaction pathway. Theoretical models can also be used to calculate the rate constants for these elementary reaction steps, providing a more complete picture of the degradation kinetics.

Applications in Advanced Chemical and Material Sciences

Role as Dye Intermediates and in Azo Dye Synthesis

1-Naphthalenesulfonic acid, 5,6-diamino- is a recognized intermediate in the synthesis of dyes. dyestuffintermediates.com The presence of two amino groups allows it to act as a building block for more complex dye structures, particularly azo dyes. The general synthesis of azo dyes involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, and the subsequent coupling of this salt with a suitable nucleophilic aromatic compound, such as a phenol (B47542) or another amine. researchgate.net The resulting N=N double bond, or azo group, connects the aromatic fragments and forms the chromophore responsible for the dye's color. researchgate.net Compounds like 1-Naphthalenesulfonic acid, 5,6-diamino- can be utilized in these reaction schemes to produce a wide range of colors. researchgate.net

The primary documented application of 1-Naphthalenesulfonic acid, 5,6-diamino- in the pigment industry is as a key precursor for C.I. Pigment Green 9. researchgate.net This brilliant green pigment is synthesized through the processing of 1-Naphthalenesulfonic acid, 5,6-diamino- with trivalent iron. researchgate.net A related chlorinated derivative, 5,6-Diamino-4-chloronaphthalene-1-sulfonic acid, can also be used in its production. researchgate.net The resulting pigment is noted for its solubility in both water and ethanol, producing a blue-light green color. researchgate.net

In the broader context of the textile industry, aromatic sulfonic acids are crucial. They function as leveling agents to ensure the even distribution of dye across a fabric, which is essential for achieving consistent and vibrant colors. They are also employed as scouring agents to remove natural impurities from fibers before dyeing and as desizing agents to remove sizing compounds after weaving, ensuring the fabric is receptive to dyes.

Table 1: Properties and Synthesis of C.I. Pigment Green 9

| Property | Description |

|---|---|

| Common Name | C.I. Pigment Green 9 |

| C.I. Number | 49415 |

| Molecular Structure | Indamine |

| CAS Number | 1326-13-2 |

| Manufacturing Method | Processing of 1-Naphthalenesulfonic acid, 5,6-diamino- with trivalent iron. researchgate.net |

| Appearance | Brilliant green (barium salt). researchgate.net |

| Solubility | Soluble in water and ethanol. researchgate.net |

While 1-Naphthalenesulfonic acid, 5,6-diamino- is established as a dye intermediate, specific research detailing its application in the synthesis of antihalation dyes is not prominent in publicly available scientific literature. Antihalation dyes are used in photographic materials to absorb stray light, and their synthesis often involves specialized chromophores. The potential for this compound in such applications would depend on the spectral properties of the dyes derived from it.

Functionalized Materials and Polymer Chemistry

The unique structure of 1-Naphthalenesulfonic acid, 5,6-diamino- makes it a candidate for creating functionalized materials and polymers. The two amine groups provide reactive sites for building polymer chains, while the naphthalene (B1677914) sulfonic acid moiety can be used to control properties like solubility, thermal stability, and electronic behavior.

There is growing interest in naphthalene diamine derivatives for applications in organic photovoltaic devices. Although research has not focused specifically on the 5,6-diamino-1-sulfonic acid isomer, studies on related compounds highlight the potential of this structural class. For instance, a series of donor chromophores based on a naphthalene-1,5-diamine core has been synthesized and investigated for their photovoltaic properties. These materials are designed with an acceptor-donor-acceptor (A–D–A) architecture and demonstrate efficient intramolecular charge transfer. Research indicates that such naphthalene diamine-based chromophores exhibit good chemical and thermal stability, high electron mobility, and tunable energy levels, making them promising as hole transport materials (HTMs) in perovskite solar cells. The functionalization of the naphthalene diamine structure allows for the optimization of its electronic properties for various photovoltaic applications.

Naphthalene diamine compounds can be used to create functional nanostructures and films through electropolymerization. Research on the isomer 1,5-diaminonaphthalene has shown that it can be electropolymerized on electrode surfaces, such as glassy carbon or screen-printed electrodes. This process forms a polymer film, poly(1,5-diaminonaphthalene), which can be modified with nanoparticles to create electrochemical sensors. These modified electrodes have been successfully used for the sensitive detection of trace levels of heavy metal ions like lead (Pb²⁺). The polymer film serves to prevent the direct deposition of the ions onto the bare electrode surface, enhancing the sensor's performance. This demonstrates a clear route for using diaminonaphthalene derivatives to synthesize functional, naphthalene-based nanostructured films for advanced applications.

The presence of two primary amine groups makes 1-Naphthalenesulfonic acid, 5,6-diamino- a suitable diamine monomer for polycondensation reactions. This process allows it to be incorporated into the backbone of copolymers to impart specific properties. For example, research into sulfonated polyimides, which are used as proton exchange membranes, often involves the copolymerization of a sulfonated diamine with a dianhydride. In one such study, a series of sulfonated polyimides was prepared by the high-temperature polycondensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with 4,4′-diaminostilbene-2,2-disulfonic acid. The incorporation of the sulfonated diamine monomer is critical for creating materials with high proton conductivity. Similarly, 1-Naphthalenesulfonic acid, 5,6-diamino- could be used as the sulfonated diamine monomer to react with various dianhydrides, leading to the formation of novel sulfonated polyimides with potentially unique thermal, mechanical, and conductive properties.

Surfactant Properties and Industrial Dispersants

While specific research detailing the surfactant and dispersant properties of 1-Naphthalenesulfonic acid, 5,6-diamino- is not extensively documented in publicly available literature, the inherent chemical structure of the molecule suggests a potential for such applications. The molecule possesses both hydrophilic (the sulfonic acid and amino groups) and hydrophobic (the naphthalene ring) moieties, which is a fundamental characteristic of surfactant molecules. This amphiphilic nature could allow it to orient at interfaces, reducing surface tension and facilitating the dispersion of particles in a liquid medium.

Generally, naphthalenesulfonic acid derivatives are widely recognized for their roles as dispersing agents in various industrial processes. atamanchemicals.com For instance, alkylated naphthalenesulfonic acids and their condensation products with formaldehyde (B43269) are effective dispersants for pigments, dyes, and in the formulation of high-solids coatings. google.compcc.eugoogle.com These compounds help to stabilize particle suspensions, prevent agglomeration, and ensure uniform distribution, which is critical in the textile, paint, and construction industries. atamanchemicals.com

The effectiveness of these derivatives is often attributed to their ability to adsorb onto the surface of particles, providing electrostatic and/or steric stabilization. The sulfonate group imparts a negative charge, leading to electrostatic repulsion between particles, while the naphthalene core can interact with the particle surface and the surrounding medium.

Given these precedents, it is plausible that 1-Naphthalenesulfonic acid, 5,6-diamino- could function as a dispersant. The presence of two amino groups, in addition to the sulfonic acid group, could further enhance its interaction with particle surfaces and its solubility in polar solvents. The amino groups could also be chemically modified to tune the surfactant properties for specific applications. For example, acylation or alkylation of the amino groups could alter the hydrophilic-lipophilic balance (HLB) of the molecule, thereby modifying its effectiveness as a surfactant or dispersant.

The table below summarizes the applications of various naphthalenesulfonic acid derivatives as industrial dispersants, providing a basis for the potential utility of 1-Naphthalenesulfonic acid, 5,6-diamino-.

Table 1: Industrial Applications of Naphthalenesulfonic Acid-Based Dispersants

| Derivative Type | Application Area | Function |

|---|---|---|

| Alkyl Naphthalene Sulfonates | Concrete Admixtures | Superplasticizer, improves flowability. atamanchemicals.com |

| Naphthalene Sulfonate-Formaldehyde Condensates | Dyes and Pigments | Dispersing and leveling agent. atamanchemicals.compcc.eu |

| Dinonylnaphthalene Sulfonic Acid Derivatives | High-Solids Coatings | Pigment dispersant, improves rheology. google.com |

| Mono- or Di-alkyl Naphthalene Sulfonic Acid-Formaldehyde Condensates | Dyestuffs and Pigments | Stabilizing fine particle dispersions. google.com |

Potential in Advanced Chemical Synthesis

The bifunctional nature of 1-Naphthalenesulfonic acid, 5,6-diamino-, featuring both amino and sulfonic acid groups on a naphthalene scaffold, makes it a potentially valuable intermediate in advanced chemical synthesis. Aminonaphthalenesulfonic acids, as a class of compounds, are well-established precursors in the synthesis of a wide array of dyes and pigments. wikipedia.orgnih.gov The amino groups can be readily diazotized and subsequently coupled with various aromatic compounds to generate azo dyes with a range of colors and properties.

The presence of two adjacent amino groups at the 5- and 6-positions opens up specific synthetic pathways for the construction of heterocyclic systems fused to the naphthalene ring. This ortho-diamine functionality is a key structural motif for the synthesis of quinoxalines, which can be achieved through condensation with 1,2-dicarbonyl compounds. Similarly, reaction with phosgene (B1210022) or its equivalents could lead to the formation of benzimidazolone derivatives, while condensation with carboxylic acids or their derivatives could yield benzimidazoles. Such heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. researchgate.netresearchgate.netosi.lv

Furthermore, the sulfonic acid group imparts water solubility to the molecule and its derivatives, which can be advantageous for certain synthetic transformations and for the application of the final products, particularly in aqueous systems. The reactivity of the amino groups can also be leveraged for the synthesis of more complex molecules. For instance, N-acylation or N-sulfonylation could be used to introduce new functional groups and build larger molecular architectures. The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides is a modern synthetic route that could potentially be adapted for derivatives of 1-Naphthalenesulfonic acid, 5,6-diamino-, leading to novel compounds with potential biological or material applications. nih.gov

The following table outlines potential synthetic applications of 1-Naphthalenesulfonic acid, 5,6-diamino- based on the known reactivity of related compounds.

Table 2: Potential Synthetic Applications of 1-Naphthalenesulfonic acid, 5,6-diamino-

| Reactant Type | Product Type | Potential Application of Product |

|---|---|---|

| Nitrous Acid (Diazotization) followed by Coupling Agent | Azo Dyes | Colorants for textiles, plastics, etc. |

| 1,2-Dicarbonyl Compounds | Quinoxaline Derivatives | Pharmaceuticals, organic electronics. |

| Phosgene or Equivalents | Benzimidazolone Derivatives | Polymers, pigments. |

| Carboxylic Acids/Derivatives | Benzimidazole Derivatives | Medicinal chemistry, functional materials. |

Biological Interactions and Biomedical Research Potential

Interaction with Biological Macromolecules (e.g., Proteins)

Analogues of 5,6-diamino-1-naphthalenesulfonic acid, such as 8-anilinonaphthalene-1-sulfonic acid (ANS) and 1,1'-bis(4-anilino-5-naphthalenesulfonic acid) (bis-ANS), are widely recognized for their interaction with proteins. These interactions are fundamental to their use as molecular probes in biochemistry and cell biology.

The binding of naphthalenesulfonic acid analogues to proteins is a complex process governed by both hydrophobic and electrostatic interactions. The compound 8-anilinonaphthalene-1-sulfonic acid (ANS), for instance, is a well-known fluorescent probe used to study conformational changes in proteins that are induced by ligand binding. researchgate.net Its binding affinity can be influenced by pH, which alters the charge distribution on the protein surface. nih.gov A decrease in pH can lead to an increase in positively charged residues on a protein like lysozyme, which then facilitates an electrostatically assisted association with the negatively charged sulfonate group of ANS. nih.gov

Systematic investigations have shown that ANS can induce structural changes in proteins. For example, it can cause acid-unfolded cytochrome c to adopt a molten globule state, a partially folded conformation, primarily through electrostatic interactions. jmchemsci.com Similarly, bis-ANS, another hydrophobic fluorescent probe, has been shown to preferentially bind to the partially folded "molten globule" state of the molecular chaperone DnaK, thereby shifting the conformational equilibrium of the protein. nih.gov The binding of bis-ANS can destabilize the native state of DnaK, an effect that is linearly correlated with the concentration of the probe. nih.gov

The binding characteristics of these probes are crucial for their application. Competition assays using 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) have been developed to determine the binding affinities of various ligands to intracellular lipid-binding proteins (iLBPs). rasayanjournal.co.in The displacement of the fluorescent probe by a competing ligand allows for the quantification of the ligand's binding affinity. rasayanjournal.co.in

| Probe | Protein | Interaction/Effect Observed |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | General Proteins | Binds to hydrophobic regions, allowing study of conformational changes. researchgate.net |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Lysozyme | pH-dependent, electrostatically assisted association. nih.gov |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Cytochrome c (acid-unfolded) | Induces folding into a molten globule state via electrostatic interactions. jmchemsci.com |

| 1,1'-Bis(4-anilino-5-naphthalenesulfonic acid) (bis-ANS) | DnaK | Preferentially binds to the molten globule state, inducing conformational changes. nih.gov |

| 1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) | Intracellular Lipid-Binding Proteins (iLBPs) | Used in competition assays to measure ligand binding affinities. rasayanjournal.co.in |

Naphthalenesulfonic acid derivatives are exceptionally useful as fluorescent molecular probes. researchgate.net Their fluorescence is highly sensitive to the polarity of their microenvironment; they are weakly fluorescent in polar, aqueous environments but exhibit a significant increase in fluorescence quantum yield and a blue shift in their emission maximum upon binding to hydrophobic sites, such as those found on the surface or in the cavities of proteins. researchgate.netnih.gov

This property allows researchers to monitor processes like protein folding, unfolding, aggregation, and ligand binding. researchgate.netnih.gov For example, changes in the fluorescence of ANS in the presence of a specific ligand can provide information about how the ligand's binding alters the protein's surface hydrophobicity. researchgate.net The permeability of ANS to mitochondrial membranes makes it particularly valuable for studying these organelles. researchgate.net The tunable fluorescent properties of derivatives also suggest potential applications in bioimaging. ekb.egnih.gov

The intracellular environment is highly crowded with macromolecules, which can significantly affect protein behavior. ANS has been employed as a tool to investigate these protein-crowded environments. researchgate.net By attaching to charged residues on the surface of a protein like lysozyme, the fluorescence spectra of ANS can be used to specifically evaluate the effects of molecular crowding on the protein surface. researchgate.net In contrast, when ANS is confined within the hydrophobic pockets of a protein such as bovine serum albumin (BSA), its fluorescence spectra remain largely unchanged by the crowded environment. researchgate.net This differential response makes ANS a capable probe for estimating the specific crowding effects on protein surfaces, which is crucial for understanding protein function in their native cellular context. researchgate.net

Bioactive Properties and Biological Activity Screening

Derivatives and analogues of naphthalenesulfonic acid have been screened for various biological activities, revealing their potential as scaffolds for developing new therapeutic agents.

Naphthalene (B1677914) derivatives have been a source of interest in the development of new antimicrobial agents. ekb.eg Several synthetic diamine compounds have been shown to exhibit significant antibacterial activity by targeting and disrupting bacterial cell membranes. nih.gov This action is thought to be mediated by electrostatic interactions between the positively charged amine groups and the negatively charged components of the bacterial membrane. nih.gov

Research into specific naphthalenesulfonic acid derivatives has demonstrated their antimicrobial potential. A study on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives found that the presence of specific chemical groups, such as 3,4,5-trimethoxy and 2,4-dichloro substitutions on a benzylidene amino portion of the molecule, was crucial for activity against various bacteria and fungi. researchgate.net Another study on novel naphthalene-based derivatives showed that a chlorinated derivative exhibited a notable bactericidal effect against aerobic gram-negative bacteria while being safe for normal flora. jmchemsci.com These findings underscore the potential for developing potent and selective antibacterial agents from this chemical class.

| Derivative Class | Target Organisms | Key Findings |

| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives | Bacteria and Fungi | Substitutions like 3,4,5-trimethoxy and 2,4-dichloro were essential for activity. researchgate.net |

| Synthetic Diamines | S. aureus, P. aeruginosa, E. coli | Act by targeting and disrupting the bacterial cell membrane. nih.gov |

| Chlorinated Naphthalene-based derivative (SF5) | Aerobic Gram-negative bacteria | Showed significant bactericidal impact with high safety versus normal flora. jmchemsci.com |

The diamino-naphthalene class of compounds, which are structural analogues, are known to possess antioxidant properties. ekb.egnih.gov This activity is related to the ability of the amino groups to donate hydrogen atoms and neutralize free radicals. researchgate.net However, these compounds can also exhibit pro-oxidant activity, which involves the generation of reactive oxygen species.

A study on 1,5-diamino-naphthalene (DAN) demonstrated how its antioxidant and pro-oxidant activities can be tuned through chemical modification. ekb.egnih.gov The synthesis of a mono-pyroglutanilide derivative of DAN, named PyroDAN, resulted in a molecule with significantly altered electronic properties. ekb.egnih.gov While DAN itself is a potent antioxidant, neutralizing about 80% of the DPPH• radical at a low concentration of 20 µM, PyroDAN required a much higher concentration (930 µM) to achieve the same effect. researchgate.net This indicates that DAN is approximately 45 times more efficient as an antioxidant than its derivative. researchgate.net Crucially, the chemical modification suppressed the potentially harmful pro-oxidant activity of the parent compound while retaining a mild antioxidant capacity. ekb.egnih.govresearchgate.net This ability to modulate the redox properties of diamino-naphthalenes highlights a promising strategy for designing molecules with specific biological activities for applications in fields like bioimaging. ekb.egnih.gov

| Compound | Activity Type | Relative Efficacy |

| 1,5-diamino-naphthalene (DAN) | Antioxidant | High (approx. 45 times more efficient than PyroDAN). researchgate.net |

| PyroDAN (mono-pyroglutanilide derivative of DAN) | Antioxidant | Mild. ekb.egnih.govresearchgate.net |

| PyroDAN (mono-pyroglutanilide derivative of DAN) | Pro-oxidant | Nearly negligible. ekb.egresearchgate.net |

Cytotoxicity and Antileukemic Potential of Diamino Derivatives

There is a lack of specific studies investigating the cytotoxicity and antileukemic potential of 1-Naphthalenesulfonic acid, 5,6-diamino-. However, research into structurally related aminonaphthoquinones and other naphthalene derivatives has demonstrated notable cytotoxic effects against various cancer cell lines, including those of leukemia.

For instance, a series of synthetic aminonaphthoquinones, derived from the reaction of amino acids with 1,4-naphthoquinone, exhibited relevant cytotoxic activity against a panel of human cancer cell lines, which included HL-60 (leukemia). mdpi.comresearchgate.net Five of these compounds demonstrated high cytotoxicity and selectivity against all tested cancer cell lines, with IC50 values ranging from 0.49 to 3.89 µg·mL−1. mdpi.comresearchgate.net Notably, these compounds were found to be less toxic to normal peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity for cancer cells. mdpi.comresearchgate.net

Furthermore, studies on other naphthalene derivatives have shown promise in antileukemic applications. For example, 5-OH-1,4-naphthoquinone and 5,8-diOH-1,4-naphthoquinone were effective against doxorubicin-resistant human leukemia cells (HL-60). nih.gov Additionally, certain diester derivatives of a pyrrolizine compound showed modest in vivo antileukemic activity in the L1210 assay. nih.gov

Although direct evidence is absent for 1-Naphthalenesulfonic acid, 5,6-diamino-, the established cytotoxicity of other diamino and amino-substituted naphthalene compounds against leukemia cell lines suggests that this compound could be a candidate for similar investigations.

Pharmacological Relevance of Naphthalene Derivatives

The naphthalene scaffold is a key structural motif in many compounds with significant pharmacological properties. mdpi.com Derivatives of naphthalene have been explored for a wide range of therapeutic applications due to their diverse biological activities.

In the context of cancer research, naphthalene derivatives have been investigated for their potential to act as:

Anticancer Agents: Numerous studies have reported the antitumor activity of naphthoquinones, a class of compounds containing a naphthalene ring system. mdpi.comresearchgate.net Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov

Enzyme Inhibitors: Some naphthalene derivatives have been found to inhibit enzymes that are crucial for cancer cell survival and proliferation.

The pharmacological relevance of the naphthalene core structure underscores the potential of its derivatives, including 1-Naphthalenesulfonic acid, 5,6-diamino-, as subjects for further biomedical research. The presence of amino and sulfonic acid groups on the naphthalene ring of this specific compound could impart unique chemical and biological properties worthy of investigation for therapeutic purposes.

Environmental Fate, Remediation, and Ecological Impact Research

Environmental Occurrence and Contaminant Status

The presence of aminonaphthalenesulfonic acids in the environment is a direct consequence of their use in industrial processes. Their chemical structure, featuring both amino and sulfonic acid groups on a naphthalene (B1677914) core, dictates their behavior as environmental pollutants.

Aminonaphthalenesulfonic acids are common constituents of wastewater from industries that synthesize or utilize azo dyes. The manufacturing process for these dyes often involves the use of various naphthalenesulfonic acid derivatives as intermediates. Consequently, untreated or inadequately treated effluents from textile and dye manufacturing plants are significant sources of these compounds in aquatic systems. Research has identified sulfonated aromatics, such as naphthalenesulfonates, as major pollutants, constituting a notable portion of the pollution load in major industrial rivers like the Rhine. d-nb.info

Naphthalenesulfonic acids and their amino derivatives are widely recognized as recalcitrant pollutants. The primary reason for their persistence is the presence of the sulfonate group (-SO₃H), which confers high water solubility and significantly increases their resistance to microbial degradation. rsc.orgcapes.gov.br This chemical stability means they are not easily broken down by conventional biological wastewater treatment processes. Compounds like 4-aminonaphthalene-1-sulfonic acid, which is structurally similar to the subject compound, have been specifically identified as among the most recalcitrant byproducts generated from the decolorization of azo dyes. researchgate.net Their persistence can lead to long-term contamination of water resources.

Degradation Studies and Biotransformation Pathways

Addressing the environmental contamination caused by aminonaphthalenesulfonic acids requires effective degradation strategies. Research has explored both chemical oxidation and biological methods to break down these persistent compounds.

Advanced oxidation processes, particularly ozonation, have been studied for their efficacy in degrading naphthalenesulfonic acids. capes.gov.br The reaction mechanism typically involves an initial attack by ozone on the carbon-carbon double bonds of the naphthalene ring that have the highest electron density, proceeding via a 1,3-dipolar cycloaddition. rsc.orgpsu.edu This initial attack leads to the cleavage of the aromatic ring.

Studies on various NSAs show that the reaction stoichiometry is approximately one mole of ozone consumed for every mole of the sulfonic acid degraded. rsc.orgpsu.edu The activation energy for this direct ozonation reaction is relatively consistent across different NSAs, falling in the range of 37–42 kJ mol⁻¹. rsc.orgpsu.eduresearchgate.net The process ultimately breaks down the complex aromatic structure into simpler, highly oxidized organic acids, such as oxalic acid and formic acid, and inorganic sulfate (B86663) ions. rsc.orgpsu.edu

Table 1: Ozonation Reaction Parameters for Naphthalenesulfonic Acids

| Parameter | Finding | Source |

|---|---|---|

| Reaction Stoichiometry | ~1 mole of ozone consumed per mole of sulfonic acid degraded. | rsc.orgpsu.edu |

| Activation Energy | 37–42 kJ mol⁻¹ for the direct ozonation reaction. | rsc.orgpsu.eduresearchgate.net |

| Mechanism | Initial attack via 1,3-dipolar cycloaddition at C-C bonds with highest electron density. | rsc.orgpsu.edu |

| Final Products | Highly oxidized organic acids (e.g., oxalic, formic acid) and sulfate ions. | rsc.orgpsu.edu |

Microbial degradation offers an alternative, environmentally friendly approach to remediating sites contaminated with aminonaphthalenesulfonic acids. The key and often rate-limiting step in this process is desulfonation—the cleavage of the carbon-sulfur bond to remove the sulfonate group. nih.govnih.gov

Bacteria have evolved specific enzymatic pathways to tackle these compounds. A common mechanism involves an initial regioselective 1,2-dioxygenation of the naphthalene ring, which introduces two hydroxyl groups. nih.gov This hydroxylation makes the sulfonate group chemically unstable, leading to its spontaneous elimination as sulfite. nih.gov Once the sulfonate group is removed, the resulting dihydroxynaphthalene intermediate can be channeled into common metabolic pathways, such as the gentisate pathway, for complete mineralization. nih.govnih.gov For some aminonaphthalenesulfonic acids, the initial desulfonation yields an aminonaphthol intermediate. d-nb.infonih.gov

The complete breakdown of complex molecules like 1-Naphthalenesulfonic acid, 5,6-diamino- often requires the synergistic action of multiple microbial species in a consortium. nih.gov Different strains may possess complementary metabolic capabilities, allowing for the complete mineralization of the compound where a single strain cannot. nih.gov

For instance, the degradation of 6-aminonaphthalene-2-sulfonate was achieved by a mutualistic co-culture of two Pseudomonas strains. nih.gov Strain BN6 performed the initial conversion to 5-aminosalicylate, which was then fully degraded by strain BN9. nih.gov Similarly, studies on 5-amino-1-naphthalenesulfonic acid identified Pseudomonas sp. strain S-313 as capable of converting it to 5-amino-1-naphthol (B160307) through an oxygenolytic attack. d-nb.infonih.gov Research has identified several bacterial genera with the ability to degrade various naphthalenesulfonates, including Pseudomonas, Arthrobacter, Bacillus, and Nocardioides. researchgate.netnih.govnih.gov

Table 2: Bacterial Strains and Consortia in Aminonaphthalenesulfonic Acid Degradation

| Bacterial Strain(s) / Consortium | Substrate(s) Degraded | Key Findings | Source |

|---|---|---|---|

| Pseudomonas sp. A3 and C22 | 1-Naphthalenesulfonic acid, 2-Naphthalenesulfonic acid | Degradation proceeds via the gentisate pathway after initial dioxygenation and desulfonation. | nih.gov |

| Pseudomonas sp. strain S-313 | 5-Amino-1-naphthalenesulfonic acid | Catalyzes the conversion to 5-amino-1-naphthol. The hydroxyl group is derived from molecular oxygen. | d-nb.infonih.gov |

| Pseudomonas sp. BN6 & BN9 (Co-culture) | 6-Aminonaphthalene-2-sulfonic acid | Demonstrates mutualistic degradation. Strain BN6 converts the initial compound to 5-aminosalicylate, which is then mineralized by strain BN9. | nih.gov |

| Consortium of Bacillus, Arthrobacter, Microbacterium, Nocardioides, Oleomonas | 4-Aminonaphthalene-1-sulfonic acid | The consortium efficiently used the compound as a sole source of carbon, nitrogen, and sulfur. | researchgate.net |

| Arthrobacter sp. strain DZ-6 | 18 different aromatic sulfonates | Utilized a broad range of sulfonates as a sulfur source, but not as a carbon source. | d-nb.info |

Adsorption and Removal Technologies from Aqueous Environments

Research specifically detailing the adsorption and removal of 1-Naphthalenesulfonic acid, 5,6-diamino- (CAS 84-92-4) from aqueous environments is limited in publicly available scientific literature. However, effective removal technologies have been studied for structurally related compounds, such as other aminonaphthalenesulfonic acids and dye intermediates. These studies provide insight into potential remediation strategies.

Common methods for removing organic dye precursors from wastewater include adsorption on various materials, such as specialized resins and activated carbons. The efficiency of these methods depends on the specific properties of the adsorbent and the chemical structure of the compound being removed, including its polarity, molecular size, and the presence of functional groups. For instance, the presence of both a sulfonic acid group (-SO₃H) and amino groups (-NH₂) gives 1-Naphthalenesulfonic acid, 5,6-diamino- an amphoteric nature, meaning its charge and interaction with adsorbent surfaces will be highly dependent on the pH of the water.

Studies on related compounds, such as 8-amino-1-naphthol-3,6-disulfonic acid (H-acid), have shown that macroporous amination resins can be highly effective. One study synthesized a novel macroporous amination resin (GMDA) which demonstrated a higher adsorption capacity and faster kinetics for H-acid compared to several commercial resins. nih.gov The superior performance was attributed to a wider pore diameter and a high density of functional groups on the resin's surface. nih.gov Similarly, the removal of other naphthalene sulfonates has been investigated using activated carbons, with adsorption capacity being influenced by the carbon's surface area and pore size distribution. wikipedia.org

The table below summarizes findings for the removal of related naphthalene derivatives from water.

| Adsorbent | Target Compound | Key Research Findings |

| Macroporous Amination Resin (GMDA) | 8-amino-1-naphthol-3,6-disulfonic acid (H-acid) | Exhibited higher adsorption capacity and faster kinetics compared to commercial resins due to wider pore diameter and effective functional groups. nih.gov |

| Hypercrosslinked Resin (NDA-88) | 8-amino-1-naphthol-3,6-disulfonic acid (H-acid) | Showed some adsorption capacity, but was outperformed by the custom-synthesized GMDA resin. nih.gov |

| Anion-Exchange Resin (D-301) | 8-amino-1-naphthol-3,6-disulfonic acid (H-acid) | Adsorption was noted, but the resin had fewer binding sites compared to the GMDA resin. nih.gov |

| Quartz and Greywacke | Various Naphthalene Sulfonates (e.g., 2-NSA, 1,5-NDS) | Preliminary studies under geothermal conditions indicated possible weak adsorption onto greywacke. wikipedia.org |

It is important to note that while these studies are informative, direct extrapolation to 1-Naphthalenesulfonic acid, 5,6-diamino- is difficult. The specific arrangement of the two amino groups and the sulfonic acid group on the naphthalene ring will uniquely influence its solubility and adsorptive behavior.

Release of Carcinogenic Amines from Azo Dyes and Related Concerns

The compound 1-Naphthalenesulfonic acid, 5,6-diamino- serves as a dye intermediate, specifically an aromatic amine that can be used to synthesize azo dyes. google.com Azo dyes are characterized by one or more azo groups (-N=N-), which link aromatic structures. nih.gov These dyes are widely used in textiles, leather, and paper products. afirm-group.com

A significant environmental and health concern associated with some azo dyes is their ability to undergo reductive cleavage (breakdown) of the azo bond. afirm-group.comnih.gov This process can regenerate the original aromatic amines from which the dye was synthesized. nih.govnih.gov Reductive cleavage can be facilitated by various microorganisms, including intestinal bacteria equipped with azoreductase enzymes, as well as by chemical reducing agents in the environment. nih.govresearchgate.net If an azo dye is manufactured using 5,6-diamino-1-naphthalenesulfonic acid, this diamine would be released upon cleavage.

Many aromatic amines are known or suspected carcinogens. scbt.comregatta.com While toxicological data specifically for 5,6-diamino-1-naphthalenesulfonic acid is scarce, related diaminonaphthalene isomers have been evaluated and shown to be carcinogenic. The structural similarity to known carcinogens is a primary driver of concern. For example, 2-naphthylamine (B18577) is a confirmed human bladder carcinogen. scbt.com Bioassays conducted by the U.S. National Toxicology Program on 1,5-Naphthalenediamine found it to be carcinogenic in laboratory animals. nih.gov

The potential carcinogenicity of various naphthalenediamine isomers highlights the health risks associated with this class of compounds.

| Compound | CAS Number | Carcinogenicity Findings |

| 1,5-Naphthalenediamine | 2243-62-1 | Found to be carcinogenic in female Fischer 344 rats (clitoral and uterine neoplasms) and B6C3F1 mice (thyroid, liver, and lung neoplasms). nih.gov |

| 2-Naphthylamine | 91-59-8 | Classified as a human carcinogen, known to cause bladder cancer. scbt.com |

| 2,3-Diaminonaphthalene | 771-97-1 | Considered a hazardous substance; listed as a potential carcinogen with limited evidence. scbt.comnih.gov |

| 1,8-Diaminonaphthalene | 479-27-6 | A precursor to commercial pigments; data on carcinogenicity is less defined but it belongs to the suspect class of aromatic amines. wikipedia.org |

The use of azo dyes that can release such carcinogenic amines is restricted by regulations in many parts of the world, including the European Union's REACH regulation, which sets a concentration limit for these amines in finished articles that come into direct and prolonged contact with the skin. regatta.com The potential for 5,6-diamino-1-naphthalenesulfonic acid to be cleaved from dyed consumer goods, coupled with the established carcinogenicity of related diaminonaphthalenes, constitutes a notable health concern.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 1-Naphthalenesulfonic acid, 5,6-diamino-, and its related impurities. The polarity imparted by the sulfonic acid and amino functional groups, combined with the aromatic naphthalene (B1677914) core, dictates the choice of chromatographic conditions.